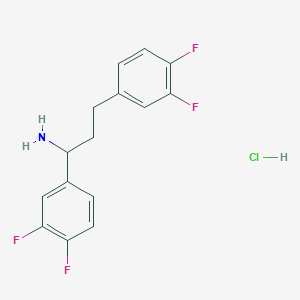

1,3-Bis(3,4-difluorophenyl)propan-1-amine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Bis(3,4-difluorophenyl)propan-1-amine;hydrochloride is a chemical compound with the molecular formula C15H13F4N·HCl. It is a derivative of propan-1-amine, where the hydrogen atoms on the phenyl rings are substituted with fluorine atoms at the 3 and 4 positions. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(3,4-difluorophenyl)propan-1-amine;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3,4-difluorobenzaldehyde.

Formation of Intermediate: The aldehyde is subjected to a Grignard reaction with an appropriate Grignard reagent to form the corresponding alcohol.

Amination: The alcohol is then converted to the corresponding amine via reductive amination using a suitable amine and reducing agent.

Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Bis(3,4-difluorophenyl)propan-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of the corresponding alkane.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1,3-Bis(3,4-difluorophenyl)propan-1-amine; hydrochloride is characterized by its unique structure which includes two difluorophenyl groups attached to a propanamine backbone. This structural configuration contributes to its biological activity and stability.

- IUPAC Name : 1,3-bis(3,4-difluorophenyl)propan-1-amine hydrochloride

- Molecular Formula : C15H13F4N·HCl

- Molecular Weight : 304.73 g/mol

- Purity : ≥95% .

Pharmaceutical Applications

1,3-Bis(3,4-difluorophenyl)propan-1-amine; hydrochloride serves as a significant intermediate in the synthesis of ticagrelor, a well-known antiplatelet medication used to reduce the risk of heart attacks and strokes. Ticagrelor functions as a P2Y12 receptor antagonist and is pivotal in treating acute coronary syndromes .

Case Studies

- Ticagrelor Synthesis : Research has demonstrated that 1,3-bis(3,4-difluorophenyl)propan-1-amine; hydrochloride can be synthesized efficiently through environmentally friendly processes. The use of non-hazardous reagents has been highlighted as a critical factor in developing sustainable pharmaceutical manufacturing practices .

- Anticancer Research : Recent studies have explored the potential anticancer properties of derivatives synthesized from 1,3-bis(3,4-difluorophenyl)propan-1-amine; hydrochloride. These derivatives have shown promising results in inhibiting tumor growth in preclinical models .

Wirkmechanismus

The mechanism of action of 1,3-Bis(3,4-difluorophenyl)propan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(3,4-Difluorophenyl)propan-1-amine

- (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride

- 2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride

Uniqueness

1,3-Bis(3,4-difluorophenyl)propan-1-amine;hydrochloride is unique due to its specific substitution pattern and the presence of two difluorophenyl groups. This structural feature imparts distinct chemical and biological properties, making it valuable for specialized research and industrial applications.

Biologische Aktivität

1,3-Bis(3,4-difluorophenyl)propan-1-amine; hydrochloride is a synthetic compound that has garnered interest in various fields of biological research due to its unique structural characteristics and potential pharmacological applications. The compound features a propan-1-amine backbone with two 3,4-difluorophenyl groups, which enhance its stability and solubility. This article reviews the biological activity of this compound, focusing on its mechanism of action, target interactions, and potential therapeutic applications.

- Molecular Formula : C₁₅H₁₄ClF₄N

- Molecular Weight : 319.72 g/mol

- CAS Number : 2344678-78-8

The hydrochloride salt form increases the compound's solubility in aqueous environments, facilitating its use in biological assays and therapeutic applications .

The biological activity of 1,3-bis(3,4-difluorophenyl)propan-1-amine; hydrochloride is primarily attributed to its interactions with specific enzymes and receptors. The difluorophenyl substituents enhance the binding affinity and specificity towards target proteins, while the amine group allows for hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of various biological pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.

- Receptor Modulation : It interacts with various receptors, potentially influencing signaling pathways related to neurotransmission and cell growth.

Table 1: Summary of Biological Activities

Case Studies

Recent studies have highlighted the diverse applications of 1,3-bis(3,4-difluorophenyl)propan-1-amine; hydrochloride:

- Antidepressant Activity : In a study evaluating novel antidepressants, this compound was found to significantly reduce depressive-like behavior in animal models. The mechanism was linked to serotonin receptor modulation .

- Antitumor Efficacy : Research involving cancer cell lines demonstrated that 1,3-bis(3,4-difluorophenyl)propan-1-amine; hydrochloride inhibited cell proliferation effectively. The IC50 values for A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) were reported as 2.4 mM, 3.8 mM, and 5.1 mM respectively .

- Antioxidant Studies : The compound was tested for its ability to scavenge free radicals using the DPPH assay, showing comparable antioxidant activity to standard reference compounds .

Structure-Activity Relationship (SAR)

The presence of two difluorophenyl groups is crucial for enhancing the biological profile of the compound. Comparative studies with structurally similar compounds indicate that modifications in this region can significantly alter binding affinity and biological efficacy.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Single difluorophenyl group | Lower enzyme inhibition |

| Compound B | Two trifluoromethyl groups | Enhanced receptor binding |

| 1,3-Bis(3,4-difluorophenyl)propan-1-amine;HCl | Two difluorophenyl groups | Significant antitumor and antidepressant effects |

Future Directions

Ongoing research aims to further elucidate the full spectrum of biological activities associated with 1,3-bis(3,4-difluorophenyl)propan-1-amine; hydrochloride. Investigations into its pharmacokinetics and toxicity profiles are essential for assessing its viability as a therapeutic agent.

Eigenschaften

IUPAC Name |

1,3-bis(3,4-difluorophenyl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F4N.ClH/c16-11-4-1-9(7-13(11)18)2-6-15(20)10-3-5-12(17)14(19)8-10;/h1,3-5,7-8,15H,2,6,20H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIWQHFZBHYTNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(C2=CC(=C(C=C2)F)F)N)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClF4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.